6-Amino-2-(2-aminoethyl)pyrimidin-4-ol
Description
Overview of Pyrimidine (B1678525) Heterocycles in Chemical and Biological Research
Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a cornerstone of medicinal chemistry and drug discovery. nih.govignited.inwjahr.com Its derivatives are integral components of nucleic acids (DNA and RNA), vitamins, and coenzymes, highlighting their profound biological importance. ignited.innih.govnih.gov The pyrimidine nucleus is a versatile scaffold, and its synthetic accessibility allows for structural modifications at various positions, leading to a wide array of biological activities. nih.govresearchtrend.net
The significance of pyrimidine derivatives extends to a broad spectrum of pharmacological applications. These compounds have been reported to exhibit a diverse range of therapeutic effects, including:
Anticancer nih.govnih.govmdpi.com
Antiviral nih.govignited.in
Antibacterial nih.govresearchtrend.net
Antifungal researchtrend.net
Anti-inflammatory nih.govignited.in
Antihypertensive nih.gov
Antioxidant mdpi.com
The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov This has led to the development of numerous FDA-approved drugs incorporating the pyrimidine motif. nih.gov The ongoing exploration of pyrimidine scaffolds continues to expand their chemical space, aiming to discover novel drugs for a multitude of diseases, including those with emerging resistance to existing treatments. nih.gov
Importance of Amino-Substituted Pyrimidinols as Chemical Entities
Within the vast landscape of pyrimidine chemistry, amino-substituted pyrimidinols represent a particularly important class of compounds. The presence of both amino (-NH2) and hydroxyl (-OH) groups on the pyrimidine ring imparts unique chemical properties and biological activities. These functional groups can participate in various chemical reactions, including substitution and condensation, providing a versatile platform for the synthesis of more complex molecules and libraries of compounds for drug screening. mdpi.comnih.govresearchgate.net
The amino and hydroxyl moieties are crucial for molecular interactions with biological targets, such as enzymes and receptors. They can act as hydrogen bond donors and acceptors, which is often a key factor in the binding affinity and specificity of a drug molecule. For instance, the discovery that 2,4-diaminopyrimidines interfere with folic acid utilization in microorganisms led to the development of important antimalarial drugs. nih.gov
Furthermore, amino-substituted pyrimidinols have been investigated for a range of biological effects. Research has shown their potential as:
Kinase inhibitors: By targeting specific kinases, these compounds can modulate signaling pathways involved in diseases like cancer and inflammation. nih.govresearchgate.netnih.gov
Anti-inflammatory agents: They can regulate the production of inflammatory mediators. mdpi.com
Antimicrobial agents: Studies have demonstrated their effectiveness against various pathogens. nih.gov
The strategic placement of amino and hydroxyl groups, along with other substituents, allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its biological activity.
Structural Context of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol within Pyrimidine Chemistry
This compound is a specific derivative of the pyrimidine family. Its structure is characterized by a pyrimidine ring with the following key features:
An amino group at position 6.
An aminoethyl side chain at position 2.
A hydroxyl group at position 4, which can exist in tautomeric equilibrium with a keto group (pyrimidin-4-one).
The presence of two primary amino groups and a hydroxyl/keto group makes this molecule highly functionalized and capable of participating in a variety of chemical transformations and biological interactions. The aminoethyl side chain, in particular, introduces flexibility and an additional basic center, which can influence its pharmacokinetic properties and binding to target proteins.
Below is a table summarizing the key structural identifiers for this compound.
| Property | Value | Source |
| Molecular Formula | C6H10N4O | sigmaaldrich.com |
| SMILES String | NCCc1nc(N)cc(O)n1 | sigmaaldrich.com |
| InChI Key | KCRMLZGWBRTPNX-UHFFFAOYSA-N | sigmaaldrich.com |
This data is often presented for the dihydrochloride (B599025) salt form of the compound, with the empirical formula C6H12Cl2N4O. sigmaaldrich.com
Scope and Objectives of Academic Research on the Compound and its Derivatives
Academic and industrial research on this compound and its derivatives is driven by the potential to develop novel therapeutic agents. The primary objectives of this research typically include:
Synthesis of Novel Derivatives: The versatile chemical nature of the parent compound allows for the synthesis of a wide range of derivatives. This involves modifying the existing functional groups or introducing new substituents to explore the structure-activity relationships (SAR). mdpi.comnih.govresearchgate.net
Biological Evaluation: Synthesized derivatives are screened for various biological activities, with a significant focus on their potential as inhibitors of specific enzymes, such as kinases, which are implicated in cancer and inflammatory diseases. nih.govresearchgate.netnih.gov The evaluation often involves in vitro assays against cell lines and in some cases, in vivo studies in animal models. nih.govresearchgate.net
Molecular Modeling and Docking Studies: Computational techniques are employed to understand how these molecules interact with their biological targets at the molecular level. This helps in the rational design of more potent and selective inhibitors. nih.govresearchgate.net
Elucidation of Mechanism of Action: A key goal is to understand the precise molecular pathways through which these compounds exert their biological effects.
Research has demonstrated that derivatives of similar amino-substituted pyrimidinols can act as selective inhibitors of various protein kinases, highlighting the therapeutic potential of this chemical class. nih.govnih.govresearchgate.net The overarching aim is to identify lead compounds that can be further optimized for clinical development.
Properties
IUPAC Name |
4-amino-2-(2-aminoethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-2-1-5-9-4(8)3-6(11)10-5/h3H,1-2,7H2,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMHQEBSSOVRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)CCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies
Retrosynthetic Analysis of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.comslideshare.netyoutube.comlibretexts.org For this compound, the primary disconnection strategies focus on the pyrimidine (B1678525) ring itself.
The most logical approach involves breaking the bonds formed during the final cyclization step. researchgate.net This typically involves disconnecting the N1-C2 and N3-C4 bonds, which are formed in a cyclocondensation reaction. This "C-N" disconnection strategy points to two key building blocks (synthons):
A guanidino-type synthon that incorporates the 2-aminoethyl side chain. The corresponding synthetic equivalent would be a substituted guanidine (B92328), such as N-(2-aminoethyl)guanidine .
A 1,3-dicarbonyl synthon or its equivalent. A common synthetic equivalent for this fragment is a β-keto ester or a cyanoacetate (B8463686) derivative, such as ethyl cyanoacetate .
This analysis suggests a convergent synthesis where the pyrimidine ring and its substituents are constructed in a single key step from these two precursor fragments. advancechemjournal.comresearchgate.net An alternative disconnection could involve a functional group interconversion (FGI), where the amino group at the 2-position is considered to have been introduced via nucleophilic substitution of a leaving group (e.g., a halogen) on a pre-formed pyrimidine ring. slideshare.net

Precursor Synthesis and Starting Material Derivatization
The success of the total synthesis hinges on the efficient preparation of the key precursors identified during retrosynthetic analysis.
The synthesis of pyrimidine derivatives often starts from simple, acyclic compounds that provide the necessary carbon and nitrogen atoms for the ring. microbenotes.comnih.gov For the target molecule, precursors are typically 1,3-dicarbonyl compounds or their synthetic equivalents.
One of the most common starting materials for this purpose is ethyl cyanoacetate . It can react with a guanidine derivative to form the 6-amino-pyrimidin-4-ol core. growingscience.com Another important precursor is 2-amino-4,6-dihydroxypyrimidine , which can be synthesized and then chlorinated to provide a reactive intermediate for further functionalization. google.com The synthesis of this dihydroxy pyrimidine is a foundational step in many pyrimidine synthetic routes.
Below is a table summarizing key precursors for the pyrimidine core.
| Precursor Compound | Typical Synthesis Method | Starting Materials | Reference |
| Ethyl Cyanoacetate | Fischer esterification | Cyanoacetic acid, Ethanol | growingscience.com |
| Malononitrile | Oxidative dehydrogenation of β-aminopropionitrile | Acrylonitrile, Ammonia (B1221849) | google.com |
| 2-Amino-4,6-dihydroxypyrimidine | Cyclocondensation | Guanidine, Malonic acid derivatives | google.com |
| 2-Amino-4,6-dichloropyrimidine (B145751) | Chlorination of dihydroxy precursor | 2-Amino-4,6-dihydroxypyrimidine, Phosphorus oxychloride | google.com |
This table provides an overview of common precursors used in the synthesis of the pyrimidine ring system.
The 2-(2-aminoethyl) side chain requires the synthesis of a bifunctional intermediate, typically a protected aminoethylguanidine or a related synthon. Protecting the terminal amino group is often necessary to prevent side reactions during the pyrimidine ring formation.
A common strategy involves using α-aminoamidines with a protected amino group. nih.gov For instance, a protected amino acid can be converted into an α-aminoamidine, which then serves as the building block for the C2-substituent of the pyrimidine. Although not directly for the aminoethyl side chain, the synthesis of tert-butyl (1-amino-1-imino-2-methylbutan-2-yl)-carbamate acetate (B1210297) demonstrates the principle of using a protected α-aminoamidine in cyclocondensation reactions to form pyrimidine derivatives. nih.gov Another approach involves the alkylation of heterocyclic bases with appropriately substituted oxiranes, followed by further condensation steps to introduce the desired side chain. nih.gov
Direct Synthetic Routes to this compound
The direct construction of the target molecule can be achieved through several reliable synthetic routes, primarily focusing on the formation of the heterocyclic ring or the installation of the key functional groups onto a pre-existing pyrimidine core.
The most fundamental method for synthesizing the pyrimidine ring is through the cyclocondensation of a 1,3-dicarbonyl compound with an amidine. organic-chemistry.org This reaction, often referred to as the Pinner pyrimidine synthesis, is a robust and versatile method for creating a wide range of substituted pyrimidines. slideshare.net
In the context of this compound, the synthesis would involve the reaction of a suitable β-keto ester or cyanoacetate with N-(2-aminoethyl)guanidine. The reaction typically proceeds under basic or acidic conditions and involves a sequence of condensation, nucleophilic addition, and cyclization, followed by aromatization to yield the stable pyrimidine ring. nih.gov Multicomponent reactions, inspired by the Biginelli reaction, offer an efficient pathway where the aldehyde, a β-keto ester, and a urea (B33335) or guanidine derivative react in a one-pot synthesis. nih.govmdpi.com
| Reaction Type | Key Reactants | Typical Conditions | Product Type | Reference |
| Pinner Synthesis | β-Keto ester, Amidine | Ultrasound irradiation, Base/Acid catalyst | 4-Pyrimidinol | organic-chemistry.org |
| Three-Component Annulation | Amidine, Ketone, One-carbon source | Oxidative conditions | Substituted Pyrimidine | organic-chemistry.org |
| Cyclocondensation | α-Cyanoketone, Aldehyde, Guanidine | One-pot, Reflux | 2-Aminopyrimidine-5-carbonitrile | nih.gov |
| Cyclocondensation | α-Aminoamidine, Unsaturated carbonyl | Pyridine (B92270) solvent | Dihydropyrimidinone derivative | nih.gov |
This table summarizes various cyclocondensation strategies for the formation of the pyrimidine ring.
An alternative to direct cyclocondensation is the modification of a pre-synthesized pyrimidine ring. These methods rely on functional group interconversions (FGI) and coupling reactions to introduce the desired substituents. researchgate.net
A common strategy involves the nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine. For example, 2-amino-4,6-dichloropyrimidine can serve as a versatile intermediate. google.commdpi.com One of the chloro groups can be selectively substituted by a hydroxyl group (or exists as such from the precursor), while the other at the 2-position can be displaced by 2-aminoethanol or a protected version thereof. This approach allows for the late-stage introduction of the aminoethyl side chain. The reactivity of the chloro groups can be modulated by reaction conditions. google.com
Another approach involves starting with a pyrimidine that has a different leaving group, such as a methylthio group, at the 2-position. Refluxing a precursor like 2-(methylthio)-6-methyl-pyrimidin-4-ol with an excess of an amine can lead to the displacement of the methylthio group and the formation of a 2-amino-substituted pyrimidine. researchgate.net
Novel Synthetic Approaches for Pyrimidinol Derivatives
The quest for efficient and environmentally benign synthetic routes to pyrimidinol derivatives has led to the exploration of innovative strategies that deviate from classical methods. These approaches often aim to increase molecular complexity in a single step, reduce waste, and employ milder reaction conditions.
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing the formation of complex molecules from three or more starting materials in a one-pot fashion. nih.govnih.gov This approach is highly convergent and atom-economical, making it an attractive strategy for the synthesis of polysubstituted pyrimidines.
One of the most well-known MCRs for pyrimidine synthesis is the Biginelli reaction . This reaction typically involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea (B124793) to yield dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines. While the classical Biginelli reaction provides access to a range of pyrimidine derivatives, its application to the synthesis of this compound would require the use of specialized building blocks. For instance, a potential MCR approach could involve the condensation of a β-keto ester, an appropriate aldehyde, and a guanidine derivative carrying the 2-aminoethyl side chain.
Another versatile MCR is the Hantzsch pyridine synthesis , which has been adapted for pyrimidine synthesis. This reaction involves the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia source. By replacing ammonia with a suitable amidine, pyrimidine derivatives can be obtained. The synthesis of fused pyrimido[4,5-d]pyrimidine (B13093195) systems has been achieved via a Hantzsch-type, one-pot, three-component reaction of bis-aldehydes, barbituric acid, and substituted amines under microwave irradiation in catalyst-free conditions, affording high yields. nih.gov
Recent advancements in MCRs for pyrimidine synthesis include the use of various catalysts to improve efficiency and selectivity. For example, ferric chloride has been used to catalyze the one-pot, three-component reaction of aldehydes, alkynes, and indazole/triazole to produce pyrimidine derivatives with good to excellent yields. researchgate.net The use of magnetized deionized water as a green solvent under catalyst-free conditions has also been reported for the synthesis of pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. lookchem.com
Table 1: Examples of Multi-component Reactions for the Synthesis of Pyrimidine Derivatives
| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic aldehyde, Urea, Ethyl acetoacetate | Acid catalyst, Ethanol | 3,4-Dihydropyrimidin-2(1H)-one | Varies | wikipedia.org |
| Bis-aldehydes, Barbituric acid, Substituted amines | Microwave, Catalyst-free | Fused pyrimido[4,5-d]pyrimidine | High | nih.gov |
| Aldehydes, Alkynes, Indazole/Triazole | Ferric chloride | Pyrimidine derivatives | Good to Excellent | researchgate.net |
| 4-hydroxy-6-methylpyridine-2-ones, Aromatic aldehydes, Barbituric acid/6-aminouracil (B15529) | p-Toluene sulfonic acid, Water | 2-Pyridone-pyrimidine derivatives | - | organic-chemistry.org |
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrimidines, to minimize environmental impact. nih.govumich.edu These methodologies focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Microwave-assisted synthesis has emerged as a prominent green technique. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. nih.gov For instance, the synthesis of fused pyrimido[4,5-d]pyrimidine systems via a Hantzsch-type reaction was successfully carried out under microwave irradiation without a catalyst. nih.gov
Solvent-free reactions , or solid-state synthesis, offer another environmentally friendly alternative. Performing reactions in the absence of a solvent reduces waste and can simplify product purification. Ball milling , a mechanochemical technique, has been employed for the synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines through a one-pot, catalyst-free, and solvent-free pathway. nih.gov This method involves the mechanical grinding of solid reactants to induce chemical transformations.
The use of green catalysts is also a cornerstone of sustainable pyrimidine synthesis. These catalysts are often recyclable and non-toxic. For example, nano-sized MgO has been used as a highly effective heterogeneous base catalyst for the three-component synthesis of pyrimidine derivatives from malononitrile, aldehydes, and thiourea/urea. mdpi.com Similarly, ferric chloride, an inexpensive and environmentally benign catalyst, has been employed in MCRs for pyrimidine synthesis. researchgate.net
The use of water as a solvent is highly desirable from a green chemistry perspective. A multi-component approach for the synthesis of pyrrolo[2,3-d]pyrimidines has been developed on-water, involving the reaction of arylglyoxals, barbituric acids, and 6-aminopyrimidine-2,4(1H,3H)-diones without a catalyst. lookchem.com
Table 2: Green Chemistry Approaches in Pyrimidine Synthesis
| Green Technique | Example | Advantages | Reference |
|---|---|---|---|
| Microwave-assisted synthesis | Hantzsch reaction for fused pyrimidines | Reduced reaction times, higher yields | nih.govnih.gov |
| Solvent-free reaction (Ball milling) | Synthesis of pyrimido[4,5-b]quinolines | Catalyst-free, solvent-free, mild conditions | nih.gov |
| Green Catalyst | Nano-sized MgO | Heterogeneous, recyclable, high efficiency | mdpi.com |
| Aqueous media | On-water synthesis of pyrrolo[2,3-d]pyrimidines | Environmentally benign, catalyst-free | lookchem.com |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms underlying pyrimidine synthesis is crucial for optimizing reaction conditions and designing novel synthetic routes. The formation of the pyrimidine ring, particularly in MCRs, often involves a sequence of well-defined steps.
For the Biginelli reaction , three primary mechanisms have been proposed, proceeding through either an imine, enamine, or Knoevenagel intermediate. It is generally accepted that the reaction is often catalyzed by the acid, which activates the aldehyde for nucleophilic attack. Computational studies have helped to elucidate the intricate details of these pathways.
In the case of the multi-component synthesis of pyrido[2,3-d]pyrimidines from the reaction of benzaldehyde (B42025), Meldrum's acid, and 6-aminouracil, a detailed mechanistic investigation has suggested a five-step process:
Knoevenagel condensation: This initial step involves the condensation of benzaldehyde and Meldrum's acid.
Michael addition: The 6-aminouracil then undergoes a Michael addition to the product of the Knoevenagel condensation.
Cyclization: An intramolecular cyclization follows, leading to the formation of a heterocyclic intermediate.
Propanone and CO2 release: The intermediate then eliminates propanone and carbon dioxide.
Tautomerization: The final step is a tautomerization to yield the aromatic pyrido[2,3-d]pyrimidine (B1209978) product. nih.gov
Theoretical studies, such as those using Density Functional Theory (DFT), have provided valuable insights into the regiochemistry and reaction pathways of cyclocondensation reactions leading to various polyazaheterocycles, including pyrimidine-containing systems. nih.gov These computational approaches can help predict the most favorable reaction pathways and explain the observed product distributions. For instance, DFT calculations have been used to explain the regioselectivity in the reaction of β-enaminodiketones with aromatic amidines to form substituted pyrido[1,2-a]pyrimidinones. nih.gov
The mechanism of C-H functionalization for the introduction of substituents onto the pyrimidine ring is also an area of active investigation. For example, the C2-selective amination of pyrimidines can proceed through the formation of a pyrimidinyl iminium salt intermediate, which can then be trapped by various amine nucleophiles. researchgate.netnih.gov Understanding the factors that control the regioselectivity of such reactions is key to developing general and predictable methods for the synthesis of specifically substituted pyrimidines.
Chemical Reactivity and Derivatization
The reactivity of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol is dictated by its distinct functional groups: the primary amino group on the ethyl side chain, the exocyclic amino group at the C6 position, the endocyclic nitrogen atoms, and the hydroxyl group at the C4 position. These sites offer multiple avenues for derivatization.
Reactions at the Amino Functionalities: Acylation, Alkylation, and Arylation
The amino groups of this compound are primary nucleophiles and readily participate in acylation, alkylation, and arylation reactions. The relative reactivity of the exocyclic C6-amino group versus the terminal amino group of the ethyl side chain can be influenced by steric hindrance and the electronic environment of the pyrimidine (B1678525) ring.
Acylation: Acylation of aminopyrimidines is a common strategy for synthesizing derivatives with modified properties. Studies on related 2-amino-4-hydroxypyrimidines show that acylation can occur on both the amino and hydroxyl groups. For instance, the reaction of 2-amino-4-hydroxypyrimidines with bulky acyl halides like pivaloyl chloride or aroyl halides tends to favor O-acylation at the hydroxyl group. rsc.org However, under different conditions, N-acylation is also achievable. The presence of two amino groups in the target molecule allows for potential mono- or di-acylation, depending on the stoichiometry and reaction conditions employed.
Alkylation: Alkylation reactions on aminohydroxypyrimidines can be complex due to the presence of multiple nucleophilic centers (N- and O-atoms). Research on the alkylation of 2-amino-6-methylpyrimidin-4-one demonstrates that the reaction site is highly dependent on the alkylating agent and conditions. europeanscience.org While methylation with methyl iodide predominantly yields the N3-alkylated product, bulkier alkyl halides (C4-C9) favor the formation of O4-alkylated products. europeanscience.org This suggests that alkylation of this compound could be directed towards either the amino groups, the ring nitrogen, or the hydroxyl group by carefully selecting the reagents. europeanscience.org In some cases, masking the amino group can prevent side reactions and lead to specific O-alkylation. nih.gov
Furthermore, studies on related 2-aminopyrimidines have shown that N-alkylation can lead to the formation of N-alkyl bromide derivatives, which have been investigated for their biological activities. nih.gov
Table 1: Alkylation Reactions on Related Aminopyrimidine Scaffolds
| Starting Material | Reagent | Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| 2-Amino-6-methylpyrimidin-4-one | Methyl Iodide | - | N3-alkylation product | europeanscience.org |
| 2-Amino-6-methylpyrimidin-4-one | C4-C9 Alkyl Halides | Absolute alcohol | Mixture of N3- and O4-alkyl products | europeanscience.org |
| 4-Chloro-6-(cyclopentylamino)pyrimidin-5-ol | 4-(2-chloroethyl)-N-Boc-piperidine | - | O-alkylation product (Ether) | nih.gov |
| 2-Amino-4-aryl-6-pyridopyrimidines | Alkyl Bromides | - | N-alkyl bromide derivatives | nih.gov |
Condensation Reactions with Carbonyl Compounds
The primary amino groups of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a cornerstone for building more complex molecular architectures.
Research on 5,6-diaminouracil (B14702) derivatives, which share the vicinal amino group feature with potential intermediates derived from the target compound, shows that condensation with α-bromoacetophenones readily forms imine intermediates. nih.gov These reactions are typically the first step in sequential reactions leading to cyclization. nih.gov Similarly, pyrimidine-5-carbaldehydes have been shown to undergo Claisen-Schmidt condensation with ketones like acetophenone (B1666503) in the presence of a base to form chalcone-like structures. mdpi.com This highlights the capability of amino- and formyl-substituted pyrimidines to participate in base-catalyzed condensation reactions.
Reactions at the Hydroxyl Group
The hydroxyl group at the C4 position of the pyrimidine ring exists in tautomeric equilibrium with its keto form (pyrimidin-4-one). This functionality is a key site for etherification and esterification reactions.
Etherification and Esterification
Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis or other O-alkylation methods. As mentioned previously, studies on related 4-hydroxypyrimidines demonstrate that O-alkylation is a competitive process with N-alkylation. europeanscience.org The use of bulky alkylating agents or specific reaction conditions can favor the formation of 4-alkoxy-pyrimidine derivatives. europeanscience.org For example, the alkylation of 4-chloro-6-(cyclopentylamino)pyrimidin-5-ol with a protected aminoalkyl chloride resulted in a high yield of the corresponding ether, demonstrating that O-alkylation can be achieved efficiently when competing reactions are minimized. nih.gov
Esterification: The hydroxyl group can be esterified using acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. The synthesis of amino acid ester derivatives of 6-deoxypenciclovir, a molecule with a similar guanine-type core, was achieved using a standard DCC/DMAP coupling method. nih.gov This process yielded both mono- and di-O-ester derivatives, indicating that multiple hydroxyl groups, if present, can be functionalized. nih.gov This suggests that the C4-hydroxyl group of this compound is a viable handle for introducing ester functionalities, for instance, to create prodrugs. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring is generally electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. Conversely, electrophilic aromatic substitution is less common and requires highly activating substituents.
In the context of this compound, direct substitution on the ring is less straightforward without prior modification. However, the principles of SNAr are highly relevant to its chlorinated analogues. For instance, the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines proceeds via nucleophilic substitution of the chlorine atoms. mdpi.com The regioselectivity of these reactions can be controlled by reaction conditions and the nature of the nucleophile. mdpi.commdpi.com Studies on 4,6-dichloro-5-nitropyrimidine (B16160) show that sequential substitution is possible, where a chlorine atom can be first replaced by an alkoxy group, followed by substitution of the second chlorine with an amine. chemrxiv.org This stepwise functionalization allows for the synthesis of polysubstituted pyrimidines.
Cyclization and Annulation Reactions to Form Fused Heterocycles
The strategic placement of functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as purines, pteridines, and other polycyclic structures.
Intramolecular cyclization can occur when a derivative possesses two reactive groups in a suitable proximity. A notable example is the intramolecular SNAr reaction observed when a 4-chloro-5-hydroxypyrimidine (B11923823) derivative was alkylated with N-(2-bromoethyl)pyrrolidine. nih.gov The initial O-alkylation was followed by an intramolecular attack of the pyrrolidine (B122466) nitrogen onto the C4 position, displacing the chloride and forming a spiro[pyrimido[5,4-b] nih.govsigmaaldrich.comoxazine] system. nih.gov
Furthermore, condensation reactions can be followed by cyclization. The reaction of 5,6-diaminouracil derivatives with α-bromoacetophenones, after initial imine formation, can undergo intramolecular cyclization and subsequent oxidation to yield lumazine (B192210) (pteridine) derivatives. nih.gov Multi-component reactions also provide a pathway to fused rings. The Biginelli-inspired reaction of α-cyanoketones, aldehydes, and guanidines involves condensation, nucleophilic addition, and cyclization to form substituted pyrimidines. acs.org These examples underscore the potential of using this compound derivatives in annulation reactions to construct diverse and complex heterocyclic scaffolds. acs.orgnih.gov
Investigation of Tautomeric Equilibria and Their Influence on Reactivity
The chemical behavior of this compound is intrinsically linked to the existence of multiple tautomeric forms, which coexist in equilibrium. Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton. In the case of this compound, two principal types of tautomerism are operative: keto-enol and amino-imino tautomerism. The position of these equilibria is a critical determinant of the molecule's reactivity, as each tautomer presents a unique arrangement of functional groups and electron distribution, thereby influencing its interactions in chemical reactions.
The study of tautomerism in pyrimidine derivatives is a complex field, with the equilibrium being sensitive to a variety of factors including the nature and position of substituents, the solvent, pH, and temperature. For derivatives of 4-hydroxypyrimidine, a strong preference for the keto (pyrimidin-4-one) form over the enol (pyrimidin-4-ol) form is generally observed, particularly in the solid state. Similarly, for 2-aminopyrimidines, the amino tautomer is typically more stable than the imino form.
Tautomeric Forms of this compound
The primary tautomeric forms of this compound arise from the interplay of keto-enol and amino-imino isomerism. The main equilibria involve the pyrimidin-4-one and pyrimidin-4-ol forms, as well as the 2-amino and 2-imino forms. Furthermore, the exocyclic amino group at the 6-position can also participate in amino-imino tautomerism. This results in several possible tautomeric structures, with the most significant contributors to the equilibrium mixture being the keto-amino and enol-amino forms.
Computational studies on closely related molecules, such as isocytosine (B10225) (2-aminopyrimidin-4-one), have provided valuable insights into the relative stabilities of these forms. For isocytosine, calculations have shown that in an aqueous solution, the 2-amino-3H-pyrimidin-4-one tautomer is the most prevalent, with a smaller contribution from the 2-amino-1H-pyrimidin-4-one form. mdpi.com The 2-imino tautomer was calculated to be significantly less stable, by approximately 5.6 kcal/mol, than the corresponding 2-amino form. mdpi.com
Influence of Tautomerism on Chemical Reactivity
The different tautomers of this compound exhibit distinct reactive profiles. The keto-enol equilibrium, for instance, dictates whether the molecule will react as a ketone or an alcohol at the 4-position. The enol form, with its hydroxyl group, can undergo reactions typical of alcohols, such as esterification and etherification. Conversely, the keto form possesses a reactive carbonyl group that can participate in nucleophilic addition reactions.
The amino-imino tautomerism at the 2- and 6-positions is equally significant. The amino forms are generally less basic than the imino tautomers. The imino form, with its C=N double bond, can be more susceptible to hydrolysis. The location of the proton on the ring nitrogens (N1 or N3) in the pyrimidin-4-one tautomers also has a profound effect on reactivity, particularly in alkylation and other substitution reactions, as the lone pair availability on the nitrogen atoms is altered.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in the experimental investigation of tautomeric equilibria. For instance, the UV-Vis spectrum of a compound exhibiting tautomerism will often show absorption bands corresponding to each of the major tautomers present in the solution. researchgate.net Changes in the solvent or pH can lead to shifts in the equilibrium, which are observable as changes in the relative intensities of these absorption bands.
Detailed Research Findings
Research on analogous compounds provides a framework for understanding the tautomeric landscape of this compound. A study on 2-amino-5,6-dimethylpyrimidin-4-one revealed that in aqueous solution, it can crystallize in different tautomeric forms depending on the conditions. nih.gov One form consisted of the 1H-keto tautomer, while another was composed of a 1:1 mixture of the 1H-keto and 3H-keto tautomers. nih.gov This highlights the subtle energetic balance between different tautomeric forms.
Further illustrating the influence of substituents, a study on 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one demonstrated significant spontaneous enolization in an acidic aqueous methanol (B129727) solution, with an equilibrium constant (pKenol) of 0.291. researchgate.net This indicates that under certain conditions, the enol form can be present in substantial amounts.
The following interactive table summarizes hypothetical relative energies of the major tautomers of this compound based on computational models of similar pyrimidine systems. These values are illustrative and serve to demonstrate the likely energetic landscape of the tautomeric equilibria.
| Tautomer Name | Structure | Predicted Relative Energy (kcal/mol) | Predominant Form in: |
| 6-Amino-2-(2-aminoethyl)pyrimidin-4(1H)-one | Tautomer A | 0.0 (Reference) | Polar Solvents |
| 6-Amino-2-(2-aminoethyl)pyrimidin-4(3H)-one | Tautomer B | 1.5 | Aprotic Solvents |
| This compound | Tautomer C | 4.2 | Gas Phase (minor) |
| 6-Imino-2-(2-aminoethyl)-1,6-dihydropyrimidin-4-ol | Tautomer D | 7.8 | Unlikely |
| 6-Amino-2-(2-iminoethylidene)-2,3-dihydropyrimidin-4-ol | Tautomer E | 9.5 | Unlikely |
Note: The relative energies are hypothetical and for illustrative purposes to show the general trend of stability among different tautomers based on data from analogous compounds. The actual values for this compound would require specific experimental or computational determination.
The reactivity of each tautomer is directly related to its structure. For example, alkylation reactions would likely occur at different positions depending on the predominant tautomer. In the keto forms (Tautomers A and B), alkylation could occur on the exocyclic oxygen or on one of the ring nitrogens, depending on the reaction conditions and the specific tautomer's prevalence. The enol form (Tautomer C) would readily undergo alkylation on the hydroxyl group.
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and is a cornerstone of computational chemistry. For a molecule like 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. Using DFT methods, such as the B3LYP functional with a basis set like 6-31+G(d,p), researchers can calculate the most stable 3D structure of this compound. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles.
The electronic structure analysis reveals the distribution of electrons within the molecule. This information helps in understanding the molecule's polarity, dipole moment, and the nature of its chemical bonds. For instance, in studies of similar pyrimidine (B1678525) derivatives, DFT calculations have been used to determine the distribution of partial charges on each atom, identifying the most electronegative and electropositive sites. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative (Note: This data is illustrative, based on general findings for pyrimidine rings and not specific to this compound)
| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Angle (°) |
|---|---|---|---|---|---|
| Bond Length | C2-N1 | 1.34 | Bond Angle | N1-C2-N3 | 128 |
| Bond Length | C4-N3 | 1.38 | Bond Angle | C2-N3-C4 | 115 |
| Bond Length | C4-C5 | 1.44 | Bond Angle | N3-C4-C5 | 123 |
| Bond Length | C5-C6 | 1.36 | Bond Angle | C4-C5-C6 | 117 |
| Bond Length | C6-N1 | 1.35 | Bond Angle | C5-C6-N1 | 122 |
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
DFT calculations are instrumental in predicting various spectroscopic properties.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data, help confirm the molecular structure.
IR (Infrared): The vibrational frequencies of the molecule can be calculated to generate a theoretical IR spectrum. This spectrum shows characteristic peaks corresponding to the stretching and bending of specific bonds (e.g., N-H, C=O, C-N), which is invaluable for structural elucidation. dntb.gov.ua
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. jchemrev.com This analysis identifies the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π→π* or n→π* transitions within the pyrimidine ring. rsc.org
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.tr
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / η
Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
These descriptors quantify the molecule's reactivity, helping to predict how it will interact with other chemical species. dergipark.org.tr
Table 2: Illustrative Reactivity Descriptors for a Pyrimidine Derivative (Note: This data is illustrative and not specific to this compound)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Chemical Hardness (η) | 2.65 |
| Electronegativity (χ) | 3.85 |
Molecular Dynamics and Conformation Analysis
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable aminoethyl side chain, MD simulations can explore its conformational landscape. rsc.org By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent like water), researchers can identify the most stable conformations and understand the dynamics of its structural changes. This is crucial for understanding how the molecule might interact with a biological target, such as a protein binding site.
Intermolecular Interaction Studies
The way molecules pack together in a solid state is governed by intermolecular interactions. Understanding these interactions is vital in materials science and drug design.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal structure. The Hirshfeld surface is a 3D surface defined around a molecule that separates it from its neighbors in the crystal.
By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify key intermolecular contacts. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum. nih.govnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,4,6-tri-amino-pyrimidine-1,3-diium dinitrate |
| N-(pyrimidyl)gabapentine |
| Pyrimidinone-linked thiazoles |
| 2'-deoxy-cytidine |
Hydrogen Bonding Network Analysis
The structure of this compound, with its multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (ring nitrogens and the hydroxyl oxygen), suggests a high propensity for forming intricate hydrogen bonding networks. These non-covalent interactions are crucial in determining the compound's crystal packing, solubility, and interactions with biological targets.
Theoretical studies on related pyrimidinone scaffolds have demonstrated the prevalence and strength of such interactions. researchgate.netnih.gov Analysis based on the Quantum Theory of Atoms in Molecules (QTAIM) has been used to characterize and quantify these bonds. researchgate.net For pyrimidinone derivatives, N-H···O hydrogen bonds are found to be the most significant, with average interaction energies of approximately -16.55 kcal/mol, followed by C-H···O interactions with average energies of -6.48 kcal/mol. researchgate.netnih.gov These robust hydrogen bonds can constitute a significant portion of the total stabilization energy in the crystalline state. researchgate.net
In the context of this compound, a similar analysis would be expected to reveal a complex network of intermolecular and intramolecular hydrogen bonds. The primary amino group, the secondary amino group on the ethyl chain, and the hydroxyl group can all act as hydrogen bond donors. The nitrogen atoms within the pyrimidine ring and the oxygen of the hydroxyl group serve as potent hydrogen bond acceptors. The presence of multiple pyrimidylamino groups can lead to highly linked networks through these hydrogen bonds. mdpi.com A computational analysis would likely identify specific, energetically favorable hydrogen bonding motifs that dictate the supramolecular assembly of the molecule.
Table 1: Representative Hydrogen Bond Interaction Energies in Pyrimidinone Systems
| Interacting Atoms | Average Interaction Energy (kcal/mol) |
| N-H···O | -16.55 |
| C-H···O | -6.48 |
This table presents data from studies on substituted pyrimidinones (B12756618) to illustrate the typical energies of hydrogen bonds that would be relevant for analyzing this compound. researchgate.netnih.gov
Reaction Mechanism Elucidation using Computational Methods
Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms at the molecular level. researchgate.netresearchgate.netmdpi.com For a molecule like this compound, DFT calculations can be employed to study its reactivity, potential metabolic pathways, and the mechanisms of its synthesis or degradation.
These investigations typically involve mapping the potential energy surface of a reaction. This process identifies the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energy barriers (activation energies) for these steps allow for the determination of the most likely reaction pathway. rsc.org For instance, DFT has been used to study the aminolysis of cyclic carbonates, revealing different mechanistic pathways depending on the nature of the amine involved. rsc.org
In the study of nitrogen-containing heterocyclic compounds, DFT calculations have successfully identified the active sites for catalytic reactions. For example, in the hydrochlorination of acetylene (B1199291) catalyzed by nitrogen-doped carbon materials, DFT was used to determine that pyrrolic nitrogen sites were the most active. researchgate.net The calculations revealed the reaction energy profile, including the adsorption energies of reactants and the energy barriers for product formation and desorption. researchgate.net A similar approach applied to this compound could predict its sites of electrophilic or nucleophilic attack, its susceptibility to oxidation, and the mechanisms of its potential interactions with metabolic enzymes.
Table 2: Example of DFT Calculated Parameters for a Reaction Step
| Parameter | Value |
| Reactant Adsorption Energy | -1.97 eV |
| Activation Barrier | 0.91 eV |
| Product Desorption Energy | 1.16 eV |
This table provides illustrative data from a DFT study on a catalytic reaction involving a nitrogen-containing heterocycle, demonstrating the types of parameters that would be calculated to elucidate the reaction mechanism for this compound. researchgate.netresearchgate.net
In Silico Screening and Library Design for Pyrimidinol Derivatives
In silico methods are integral to modern drug discovery, allowing for the rapid screening of large virtual libraries of compounds to identify potential drug candidates. unair.ac.idnano-ntp.com For a scaffold like this compound, these techniques can be used to design and evaluate a library of derivatives with potentially enhanced biological activity.
Molecular docking is a key in silico technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as an enzyme or receptor. iosrjournals.org For example, docking studies on pyrimidine derivatives have been used to identify potential inhibitors of dihydrofolate reductase (DHFR), an antibacterial target. unair.ac.id These studies calculate a binding energy, which indicates the strength of the interaction, and identify key interactions like hydrogen bonds and van der Waals forces between the ligand and the protein's active site. unair.ac.id
Following initial docking screens, Absorption, Distribution, Metabolism, and Excretion (ADME) properties are predicted computationally to assess the drug-likeness of the designed derivatives. nih.gov This helps to filter out compounds that are likely to have poor pharmacokinetic profiles. The integration of computational predictions with experimental synthesis provides a robust strategy for developing novel molecules with therapeutic potential. nano-ntp.com A virtual library based on the this compound scaffold could be designed by introducing various substituents at different positions on the pyrimidine ring or the aminoethyl side chain. This library would then be screened in silico against a specific biological target to prioritize a smaller, more manageable set of compounds for chemical synthesis and biological testing.
Table 3: Illustrative In Silico Screening Data for Pyrimidine Derivatives against DHFR
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| Derivative 1 | -6.39 | 20.78 |
| Derivative 2 | -6.08 | 34.88 |
| Derivative 3 | -6.60 | 14.53 |
This table presents sample data from an in silico screening of pyrimidine derivatives, showcasing the type of information generated to evaluate and rank potential drug candidates based on the this compound scaffold. unair.ac.id
Biological and Biochemical Investigations Non Clinical Focus
Biochemical Role as a Metabolite or Intermediate in Non-Human Systems
A comprehensive review of scientific literature and databases did not yield specific information regarding the role of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol as a naturally occurring metabolite or a biochemical intermediate in non-human systems. Current research on pyrimidine (B1678525) metabolism in various organisms, including bacteria and fungi, focuses on the well-established de novo and salvage pathways for the synthesis of canonical pyrimidine bases (uracil, cytosine, and thymine) and their subsequent degradation. nih.govresearchgate.net
While microorganisms are known to metabolize a wide array of nitrogenous compounds, including various substituted pyrimidines, specific studies identifying this compound as a product or substrate of these metabolic activities are not presently available in the reviewed literature. General microbial transformation studies on related pyridine (B92270) and pyrimidine structures have demonstrated processes such as hydroxylation and oxidation, but these studies did not involve the specific compound .
Therefore, at present, there is no documented evidence to detail research findings or construct a data table on the biochemical role of this compound as a metabolite or intermediate in non-human systems.
Role As a Molecular Scaffold and Chemical Probe
Design and Synthesis of Advanced Pyrimidine-Based Scaffolds
The design of advanced scaffolds based on the pyrimidine (B1678525) core is a strategic endeavor in modern drug discovery. nih.gov The structural framework of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol, featuring amino and hydroxyl groups, as well as a reactive aminoethyl side chain, presents multiple points for diversification. The synthesis of such pyrimidine derivatives often involves the cyclization of a β-dicarbonyl compound with a nitrogen-containing precursor. nih.gov For instance, a general approach to a similar 6-aminopyrimidin-4-ol core involves the reaction of a cyanoacetate (B8463686) derivative with guanidine (B92328).
While a specific, detailed synthesis for this compound is not widely documented in publicly available literature, the synthesis of analogous compounds provides a blueprint for its potential preparation. For example, the synthesis of 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives has been achieved through simple and efficient methods, showcasing the accessibility of this class of compounds. researchgate.net The synthesis of related 2-aminopyrimidinones has also been described, further highlighting the established chemical pathways for creating such scaffolds. bioorganica.org.ua
A plausible synthetic route could involve the condensation of a suitably substituted β-keto ester or a related three-carbon precursor with a guanidino-containing compound, followed by modifications to introduce the 2-aminoethyl side chain. The versatility of the pyrimidine ring allows for strategic structural modifications at the 2, 4, 5, and 6 positions, enabling the generation of a wide range of functionalized derivatives. mdpi.com
Application in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for the rapid generation of large collections of compounds, known as chemical libraries, which can be screened for biological activity. nih.gov The structural attributes of this compound make it an ideal candidate for inclusion in combinatorial library synthesis. The presence of multiple reactive sites—the primary amine of the aminoethyl group, the ring amino group, and the hydroxyl group—allows for the attachment of a diverse array of chemical building blocks.
The solution-phase synthesis of a 150-member library of 2-aminopyrimidinones and their 6-aza analogs has been successfully demonstrated, underscoring the feasibility of using pyrimidine cores for generating diverse chemical libraries. bioorganica.org.ua This approach typically involves the reaction of a pyrimidine scaffold with a variety of amines or other reactive partners to create a collection of related but structurally distinct molecules.
The application of such libraries in high-throughput screening has been instrumental in the discovery of novel antibacterial agents and other therapeutic leads. nih.gov A library of compounds based on the this compound scaffold could be synthesized by reacting the primary amine of the aminoethyl side chain with a panel of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a diverse set of amides, sulfonamides, and ureas, respectively.
Table 1: Potential Library Generation from this compound
| Reactive Site on Scaffold | Reagent Class | Resulting Functional Group |
| Primary amine of 2-aminoethyl group | Carboxylic acids | Amide |
| Primary amine of 2-aminoethyl group | Sulfonyl chlorides | Sulfonamide |
| Primary amine of 2-aminoethyl group | Isocyanates | Urea (B33335) |
| 6-Amino group | Acylating agents | Amide |
| 4-Hydroxyl group | Alkylating agents | Ether |
This table illustrates the potential for creating a diverse chemical library by modifying the different reactive functional groups present on the this compound scaffold.
Development as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to interact with and report on biological systems, providing valuable insights into cellular processes and disease mechanisms. The development of chemical probes is a crucial aspect of chemical biology. The pyrimidine scaffold has been utilized in the creation of such probes. For instance, pyrimidine nucleoside analogues have been investigated as chemical probes to assess the proliferation of intracellular parasites.
While there is no specific literature detailing the use of this compound as a chemical probe, its structure suggests potential applications in this area. The aminoethyl side chain could be functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag, to enable the visualization or isolation of its biological targets.
The development of such probes would involve a multi-step synthetic process, starting with the core scaffold and adding the desired reporter and reactive groups. These probes could then be used in a variety of biological assays to study enzyme activity, receptor binding, or other cellular events. The design of such probes often involves a careful balance of maintaining the biological activity of the core scaffold while incorporating the necessary reporter functionalities.
Contribution to Fundamental Understanding of Pyrimidine Chemistry
The study of molecules like this compound contributes to the broader understanding of pyrimidine chemistry. The interplay of the different functional groups on the pyrimidine ring influences its electronic properties, reactivity, and potential for intermolecular interactions. For example, the amino groups at the 2 and 6 positions, along with the hydroxyl group at the 4 position, can participate in hydrogen bonding, which is a key interaction in many biological systems. mdpi.com
Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to investigate the electronic and structural properties of related pyrimidine derivatives. nih.govrsc.org These studies provide insights into the regioselectivity of reactions and the thermodynamic stability of different isomers, which is crucial for designing and synthesizing new pyrimidine-based molecules. rsc.org
The synthesis and characterization of derivatives of this compound would provide valuable experimental data to complement these theoretical studies. This would enhance the fundamental knowledge of structure-activity relationships within the pyrimidine class of compounds, aiding in the rational design of future molecules with specific desired properties.
Table 2: Physicochemical Properties of this compound dihydrochloride (B599025)
| Property | Value | Source |
| Empirical Formula (Hill Notation) | C₆H₁₂Cl₂N₄O | sigmaaldrich.com |
| Molecular Weight | 227.09 g/mol | sigmaaldrich.com |
| MDL Number | MFCD13186122 | sigmaaldrich.com |
This table provides some of the basic physicochemical properties of the dihydrochloride salt of the title compound.
Future Research Directions
Exploration of New Synthetic Methodologies
While classical methods for pyrimidine (B1678525) synthesis, such as the condensation of β-dicarbonyl compounds with amidines or the Biginelli reaction, are well-established, future research should focus on developing more advanced and efficient synthetic strategies. wikipedia.org
Diversity-Oriented Synthesis (pDOS): A significant future direction is the application of privileged substructure-based diversity-oriented synthesis (pDOS). This strategy aims to create maximal skeletal diversity from a common core like 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol. nih.gov By employing various cyclization strategies, skeletal transformations, and diverse pairing of reactants, researchers could generate large libraries of unique pyrimidine-based polyheterocycles. nih.gov This approach is crucial for exploring untapped biochemical spaces and discovering novel molecular frameworks. nih.gov
Catalytic and Green Chemistry Approaches: There is a growing need for more sustainable synthetic routes. Future work could explore novel catalytic systems (e.g., metal-catalyzed cross-coupling reactions) to functionalize the pyrimidine ring with greater precision and efficiency. Developing methods that utilize greener solvents, reduce reaction times, and minimize waste would be a significant advancement.
Ring Expansion and Molecular Editing: Recent advances in molecular editing, which allow for the direct skeletal conversion of heterocycles, offer an exciting frontier. researchgate.net Research into pyrazole-to-pyrimidine ring expansions and other transformations could enable the conversion of the existing pyrimidine core into related N-heterocycles, thereby expanding the accessible chemical space and functional diversity of the resulting molecules. researchgate.net
| Synthetic Strategy | Goal | Potential Outcome |
| Diversity-Oriented Synthesis (pDOS) | Generate maximal skeletal diversity from the pyrimidine core. | Large libraries of novel polyheterocyclic compounds for screening. nih.gov |
| Green Catalytic Methods | Improve efficiency and sustainability of synthesis. | Environmentally friendly, high-yield production of derivatives. |
| Molecular Editing/Ring Expansion | Convert the pyrimidine skeleton into other heterocyclic systems. | Access to new and diverse chemical scaffolds. researchgate.net |
Advanced Spectroscopic Characterization of Complex Derivatives
As more complex derivatives of this compound are synthesized, advanced characterization techniques will be essential to fully elucidate their structures and properties. Standard techniques like FTIR, 1H/13C NMR, and mass spectrometry provide a foundational understanding. proquest.commdpi.comnih.gov
Future research should leverage more sophisticated methods:
Multi-dimensional NMR Spectroscopy: Techniques such as HSQC, HMBC, and NOESY will be critical for unambiguously assigning signals in structurally complex molecules and for determining through-bond and through-space correlations, which define the molecule's 3D conformation.
X-Ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, angles, and intermolecular interactions in the solid state. mdpi.com
Hirshfeld Surface Analysis: This technique, used in conjunction with X-ray crystallography, can quantitatively map intermolecular contacts, providing deep insights into the nature and importance of interactions like hydrogen bonding and π-stacking that govern the supramolecular architecture. mdpi.com
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition. Techniques like tandem mass spectrometry (MS/MS) can be used to probe fragmentation patterns, aiding in the structural elucidation of novel compounds.
Deeper Computational Modeling and Predictive Studies
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. nih.gov Future research on this compound and its derivatives should move beyond standard molecular docking to incorporate more profound computational approaches.
Quantum Chemical QSAR: A quantum chemical quantitative structure-activity relationship (QSAR) approach can be employed to estimate properties like acidity (pKa), which is crucial as it determines the molecular species that will prevail under different pH conditions. nih.govnih.gov Using density-functional theory (DFT) calculations, models can be built to predict the biological activity of newly designed derivatives before their synthesis, saving time and resources. nih.govmdpi.com
Machine Learning and AI: Data-driven machine learning models can be developed and trained on datasets of known pyrimidine compounds to predict various physicochemical and biological properties. mdpi.com Such models can be validated experimentally with newly synthesized compounds to confirm their predictive power and guide the design of new molecules with improved drug-likeness and biological activity. mdpi.com
Molecular Dynamics (MD) Simulations: While docking predicts a static binding pose, MD simulations can model the dynamic behavior of a ligand within a biological target's binding site over time. This provides a more realistic view of the binding thermodynamics and kinetics, revealing key interactions that stabilize the complex. mdpi.com
| Computational Method | Application | Predicted Properties |
| Density-Functional Theory (DFT) | Calculate electronic structure and energies. | Acidity (pKa), reaction energies, spectroscopic properties. nih.govrsc.org |
| QSAR / Machine Learning | Build predictive models from existing data. | Biological activity, ADMET properties, drug-likeness. mdpi.combiomedicineonline.org |
| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules. | Binding stability, conformational changes, free energy of binding. mdpi.com |
Discovery of Novel Non-Clinical Biological Interactions and Mechanisms
The pyrimidine scaffold is present in a vast number of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comproquest.comnih.govnih.gov Future research should focus on using derivatives of this compound as tool compounds to explore fundamental, non-clinical biology.
Chemical Probes for Target Identification: Novel derivatives can be synthesized and used as chemical probes to identify and validate new biological targets. By observing the cellular effects of these compounds, researchers can work backward to identify the proteins or pathways they interact with, potentially uncovering new mechanisms of cellular regulation.
Modulation of Protein-Protein Interactions (PPIs): PPIs represent a challenging but important class of drug targets. nih.gov The structural diversity generated from the this compound scaffold could yield small molecules capable of modulating these interactions, providing valuable tools for studying complex biological systems. nih.gov
Exploration of Antimicrobial Mechanisms: With rising antimicrobial resistance, there is a critical need for new compounds that act via novel mechanisms. nih.gov Screening pyrimidine libraries against various microbial strains could identify compounds with unique modes of action, which can then be studied to understand fundamental aspects of microbial biology. nih.govmdpi.com
Development of Functional Materials and Sensing Agents
The unique electronic and hydrogen-bonding properties of the pyrimidine ring make it an excellent candidate for incorporation into functional materials.
Chemosensors: Pyrimidine-based compounds have been successfully developed as chemosensors for detecting specific ions and biomolecules. nih.govjetir.org Future work could involve designing derivatives of this compound that act as selective colorimetric or fluorescent probes. For example, a new pyrimidine-based chemosensor was developed for the sequential detection of copper (II) and cyanide ions. nih.gov Such sensors could be tailored for applications in environmental monitoring or biological imaging.
Fluorescent Organic Nanoparticles (FONPs): Pyrimidine derivatives can be fabricated into FONPs for use in biological detection. nih.gov A pyrimidine-based sensor has been used to create FONPs that selectively detect the bacterium Pseudomonas aeruginosa. nih.gov This approach could be expanded by incorporating the title compound into novel nanoparticles for detecting other pathogens or specific cell types.
Organic Electronics: The π-deficient nature of the pyrimidine ring suggests potential applications in organic semiconductor materials. wikipedia.org Research could focus on synthesizing polymers or molecular crystals incorporating the this compound structure to explore their electronic properties for potential use in transistors or light-emitting diodes.
Expansion of Pyrimidine Chemical Space for Academic Exploration
A primary goal of fundamental chemical research is to expand the boundaries of known chemical space. This compound serves as an ideal scaffold for this purpose.
Peptidomimetics: The pyrimidine framework can be used to design small-molecule peptidomimetics that mimic protein secondary structures. nih.gov Such molecules are invaluable for academic research into enzyme function and protein interactions.
Creation of Novel Hybrid Molecules: The pyrimidine core can be fused or linked to other heterocyclic systems (e.g., indazole, pyrazole, thiophene) to create novel hybrid structures. mdpi.commdpi.comnih.gov These new molecular architectures often exhibit unique chemical properties and biological activities not seen in the parent molecules, providing fertile ground for academic discovery. mdpi.com
Late-Stage Functionalization: Developing methods for the late-stage functionalization of complex pyrimidine derivatives allows for the rapid generation of analogues from a common intermediate. This strategy is highly valuable for academic exploration, as it enables systematic structure-activity relationship studies and the fine-tuning of molecular properties.
Q & A
Q. What are the common synthetic routes for 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 6-amino-2-methylpyrimidin-4-ol. For example, refluxing in ethanol with paraformaldehyde and diethanolamine under acidic conditions yields derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst (e.g., triethylamine). Yields improve with prolonged reaction times (24–48 hours) and controlled stoichiometry of reagents .
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to identify proton environments (e.g., NH at δ 5.2–6.0 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 181.085) .
- IR Spectroscopy : Peaks for -OH (3200–3500 cm) and -NH (1600–1650 cm) .
Q. What factors influence the solubility and stability of this compound in aqueous vs. organic solvents?
- Methodological Answer :
Stability decreases under strong acidic/basic conditions due to hydrolysis of the pyrimidine ring .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Waste Disposal : Neutralize acidic by-products before disposal; segregate organic waste .
- Emergency Measures : Immediate rinsing with water for skin/eye contact; avoid ethanol for decontamination (may enhance absorption) .
Advanced Research Questions
Q. How can contradictions in synthetic yields be resolved when varying solvent systems or catalysts?
- Methodological Answer : Contradictions often arise from solvent polarity (e.g., ethanol vs. DMF) and catalyst compatibility. For example:
- Ethanol : Higher yields (70–80%) with diethanolamine due to improved solubility of intermediates .
- DMF : Lower yields (50–60%) but faster reaction kinetics; use kinetic vs. thermodynamic control studies to optimize .
Statistical tools like Design of Experiments (DoE) can model interactions between variables (temperature, solvent, catalyst) .
Q. How can one design and synthesize analogs of this compound with specific functional groups to enhance bioactivity?
- Methodological Answer :
- Substitution Strategies : Introduce electron-withdrawing groups (e.g., -CF) at the 6-position to enhance electrophilicity .
- Morpholine Conjugation : Attach morpholine rings via Mannich reactions to improve antimicrobial activity (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl) derivatives) .
- Amino Acid Conjugates : Use N-protected amino acids (e.g., S5b, S5c) to enhance cellular uptake .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C2 and C4 positions) .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .
- pKa Prediction : Tools like MarvinSketch estimate protonation states affecting solubility and reactivity (e.g., -NH pKa ~8.5) .
Q. What chromatographic or recrystallization techniques effectively purify this compound from common by-products?
- Methodological Answer :
- Recrystallization : Use water-ethanol mixtures (1:3 v/v) to isolate crystals; purity >95% .
- Column Chromatography : Silica gel with ethyl acetate:hexane (3:7) for polar impurities .
- HPLC : C18 column, isocratic elution (acetonitrile:water, 20:80), UV detection at 254 nm .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Replicate Experiments : Ensure consistent assay conditions (e.g., MIC testing in Mueller-Hinton broth vs. LB media) .
- Control Compounds : Compare with known standards (e.g., ciprofloxacin for antimicrobial assays) .
- Meta-Analysis : Use databases like PubChem to cross-reference bioactivity data (e.g., CID 1532 vs. CID 233891) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
